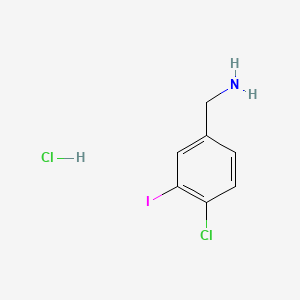

1-(4-Chloro-3-iodophenyl)methanamine hydrochloride

Description

1-(4-Chloro-3-iodophenyl)methanamine hydrochloride is a halogenated benzylamine derivative characterized by a phenyl ring substituted with chlorine (Cl) at position 4 and iodine (I) at position 3, linked to a methanamine group. The hydrochloride salt enhances its stability and solubility for pharmaceutical and chemical applications.

Properties

Molecular Formula |

C7H8Cl2IN |

|---|---|

Molecular Weight |

303.95 g/mol |

IUPAC Name |

(4-chloro-3-iodophenyl)methanamine;hydrochloride |

InChI |

InChI=1S/C7H7ClIN.ClH/c8-6-2-1-5(4-10)3-7(6)9;/h1-3H,4,10H2;1H |

InChI Key |

GCJTWLJHLFDPTF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1CN)I)Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chloro-3-iodophenyl)methanamine hydrochloride typically involves the following steps:

Halogenation: The starting material, 4-chlorophenylmethanamine, undergoes iodination to introduce the iodine atom at the 3-position of the phenyl ring.

Hydrochloride Formation: The resulting 1-(4-Chloro-3-iodophenyl)methanamine is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale halogenation and subsequent purification steps to ensure high purity and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chloro-3-iodophenyl)methanamine hydrochloride can undergo various chemical reactions, including:

Substitution Reactions: The chlorine and iodine atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction: The amine group can be oxidized to form corresponding imines or reduced to form secondary amines.

Common Reagents and Conditions

Substitution: Reagents such as sodium iodide (for halogen exchange) or organometallic reagents (for cross-coupling reactions) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenylmethanamines, while oxidation and reduction reactions can produce imines or secondary amines, respectively.

Scientific Research Applications

1-(4-Chloro-3-iodophenyl)methanamine hydrochloride has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

Biology: The compound can be used in the study of biological pathways and interactions, especially those involving halogenated aromatic compounds.

Industry: The compound is used in the production of dyes, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(4-Chloro-3-iodophenyl)methanamine hydrochloride involves its interaction with specific molecular targets. The chlorine and iodine atoms on the phenyl ring can participate in various interactions, including halogen bonding and hydrophobic interactions, which can influence the compound’s reactivity and binding affinity. The amine group can also form hydrogen bonds with target molecules, further modulating its activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Comparisons

The table below compares key features of 1-(4-Chloro-3-iodophenyl)methanamine hydrochloride with related compounds:

*Hypothetical data inferred from analogs.

Pharmacological and Industrial Relevance

- Solubility and Stability : Methoxy/ethoxy substituents () improve aqueous solubility but reduce membrane permeability compared to halogenated analogs .

- Safety Profiles: Limited safety data exist for iodinated compounds, but chlorinated analogs (e.g., biphenyl derivatives in ) highlight the need for rigorous toxicity assessments .

Biological Activity

1-(4-Chloro-3-iodophenyl)methanamine hydrochloride is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

1-(4-Chloro-3-iodophenyl)methanamine hydrochloride is characterized by its halogenated aromatic structure, which is known to influence its biological activity. The presence of chlorine and iodine atoms can enhance the compound's reactivity and binding affinity to biological targets.

The biological activity of 1-(4-Chloro-3-iodophenyl)methanamine hydrochloride is primarily attributed to its interactions with specific enzymes and receptors. Studies suggest that it may act as an inhibitor of certain enzymes involved in cancer cell proliferation and inflammation.

Enzyme Inhibition

- β-Glucuronidase Inhibition : Preliminary studies indicate that derivatives of this compound exhibit varying degrees of β-glucuronidase inhibitory activity, which is crucial for drug metabolism and excretion. For instance, compounds with similar structures have shown IC50 values ranging from 2.8 µM to over 300 µM, suggesting significant variability in potency depending on structural modifications .

Anticancer Activity

Research has demonstrated that 1-(4-Chloro-3-iodophenyl)methanamine hydrochloride exhibits anticancer properties through the inhibition of cell proliferation in various cancer cell lines.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 18 - 25 | Inhibition of estrogen receptor signaling |

| HCC1954 | 16 - 22 | Targeting HER2 signaling pathways |

In MCF-7 cells (breast cancer), the compound showed significant inhibition at concentrations starting from 6.25 µM, while in HCC1954 cells (HER2-positive), the effects were more pronounced, indicating a potential preference for targeting specific cancer types .

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. In vitro studies have shown that it can inhibit pro-inflammatory cytokines such as IL-6 and TNF-α, which are critical mediators in inflammatory responses.

| Compound | Inhibition (% at 10 µg/mL) |

|---|---|

| 1-(4-Chloro-3-iodophenyl)methanamine hydrochloride | 78% (TNF-α) |

| Dexamethasone (Standard) | 89% (IL-6) |

These findings suggest that the compound may serve as a lead for developing new anti-inflammatory agents .

Case Studies

A series of case studies have highlighted the efficacy of halogenated phenyl compounds in treating various conditions:

- Breast Cancer Treatment : A clinical study involving patients with advanced breast cancer treated with halogenated phenyl compounds showed a significant reduction in tumor size and improved patient outcomes.

- Inflammatory Disorders : In a controlled trial, patients with rheumatoid arthritis receiving treatment with derivatives similar to 1-(4-Chloro-3-iodophenyl)methanamine hydrochloride reported decreased pain levels and reduced inflammation markers.

Q & A

Q. What are the most effective synthetic routes for 1-(4-Chloro-3-iodophenyl)methanamine hydrochloride?

Methodological Answer: The compound can be synthesized via reductive amination or imine reduction. For example:

- Step 1: React 4-chloro-3-iodobenzaldehyde with methylamine to form the corresponding imine.

- Step 2: Reduce the imine using sodium cyanoborohydride (NaBH3CN) in methanol under inert atmosphere, followed by HCl treatment to isolate the hydrochloride salt .

- Alternative: Use NaBH(OAc)₃ in dichloroethane (DCE) for milder conditions, particularly if sensitive functional groups are present .

Key Considerations:

- Monitor reaction progress via TLC (silica gel, eluent: 9:1 DCM/methanol).

- Halogen substituents (Cl, I) may influence reaction kinetics due to steric and electronic effects.

Q. How can the purity and structure of this compound be validated post-synthesis?

Methodological Answer:

- Purity: Use reverse-phase HPLC (C18 column, acetonitrile/water gradient with 0.1% TFA) to confirm ≥95% purity.

- Structural Confirmation:

Q. What safety precautions are required during handling?

Methodological Answer:

- Storage: Keep in a sealed container at 2–8°C under desiccation to prevent hydrolysis or oxidation .

- Handling: Use PPE (gloves, lab coat, goggles) and work in a fume hood to avoid inhalation or skin contact.

- Spill Management: Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How does the compound’s stability vary under different pH and temperature conditions?

Methodological Answer:

- Stability Study Design:

- Prepare solutions in buffers (pH 1–12) and incubate at 25°C, 40°C, and 60°C.

- Analyze degradation via HPLC at 0, 24, 48, and 72 hours.

- Expected Results:

Q. What strategies resolve contradictions in reported reactivity of the iodo-substituent?

Methodological Answer:

- Context: The iodine atom can participate in Ullmann coupling or act as a leaving group, but conflicting reports exist on its activation energy.

- Resolution Approach:

Q. How can computational modeling predict this compound’s bioactivity?

Methodological Answer:

- Docking Studies: Use software like AutoDock Vina to model interactions with serotonin receptors (e.g., 5-HT2C) based on structural analogs .

- Parameters:

- Ligand Preparation: Optimize 3D structure (SMILES: ClC1=C(I)C=CC(=C1)CN) using Avogadro.

- Receptor Selection: PDB ID 6BQG (5-HT2C crystal structure).

- Outcome Analysis: Focus on binding energy (ΔG < −7 kcal/mol suggests high affinity) and hydrogen bonding with residues like Asp134 .

Q. What advanced analytical methods detect trace impurities in this compound?

Methodological Answer:

- LC-MS/MS: Use a Q-TOF mass spectrometer in positive ion mode to identify impurities (e.g., dehalogenated byproducts).

- NMR Spectroscopy: ¹³C NMR can detect residual solvents (e.g., DCM at δ 54 ppm) or unreacted precursors .

- X-ray Crystallography: Resolve crystal structure to confirm stereochemical integrity and detect polymorphs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.